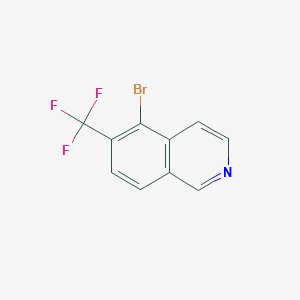

5-Bromo-6-(trifluoromethyl)isoquinoline

Description

BenchChem offers high-quality 5-Bromo-6-(trifluoromethyl)isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-(trifluoromethyl)isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-6-(trifluoromethyl)isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-9-7-3-4-15-5-6(7)1-2-8(9)10(12,13)14/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVARBRWTVODDBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Safety and Handling of 5-Bromo-6-(trifluoromethyl)isoquinoline

This technical guide is structured as a Safe Handling & Application Monograph , designed for researchers working with high-value, intermediate-stage pharmacophores where specific safety data may be sparse.

CAS Number: 2568073-20-9 (Provisional/Catalog-Specific)

Molecular Formula: C

Core Directive: The Precautionary Principle in Pharmacophore Handling

As a Senior Application Scientist, I must emphasize that 5-Bromo-6-(trifluoromethyl)isoquinoline is a specialized building block often lacking comprehensive toxicological datasets found for commodity chemicals. Consequently, this guide operates on the Structure-Activity Relationship (SAR) Hazard Model .

We derive our safety protocols from the intersection of its three functional components:

-

The Isoquinoline Core: Known for potential acute toxicity and biological activity (kinase inhibition potential).

-

The Bromine Substituent (C-5): A reactive handle that increases molecular weight and lipophilicity, often acting as a skin sensitizer.

-

The Trifluoromethyl Group (C-6): Drastically increases lipophilicity (

), facilitating rapid dermal absorption and potential blood-brain barrier penetration.

Operational Rule: Treat this compound as a Potent Bioactive Agent (PBA) until IC

Hazard Profiling & Risk Assessment

GHS Classification (Derived)

Based on analog data from 5-bromoisoquinoline and trifluoromethyl-substituted heteroaromatics.

| Hazard Category | Signal Word | Hazard Statement (H-Code) | Mechanism of Action |

| Acute Toxicity (Oral) | Warning | H302: Harmful if swallowed. | Isoquinoline alkaloids often interact with CNS receptors; metabolic activation may occur. |

| Skin Irritation | Warning | H315: Causes skin irritation.[1] | Halogenated aromatics can de-fat skin and cause contact dermatitis. |

| Eye Irritation | Danger | H318: Causes serious eye damage. | Basic nitrogen (isoquinoline) + electron-withdrawing groups can cause severe corneal injury. |

| STOT - SE | Warning | H335: May cause respiratory irritation.[1] | Fine dusts of halogenated heterocycles are potent mucous membrane irritants. |

Critical Physicochemical Risks

-

Static Charge Accumulation: Fluorinated crystalline solids are notorious for generating static electricity during weighing. This can cause "fly-away" powder, leading to unseen contamination of the balance area.

-

Enhanced Permeation: The -CF

group acts as a "grease" for cell membranes. Standard latex gloves are insufficient .

Strategic Risk Management: Engineering & PPE

Engineering Controls

-

Primary Containment: All weighing and open-flask manipulations must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

-

Static Control: Use an ionizing bar or anti-static gun during weighing to prevent powder dispersal.

Personal Protective Equipment (PPE) Matrix

| Zone | Equipment | Technical Justification |

| Dermal | Double Nitrile Gloves (min 0.11 mm outer, 0.06 mm inner) | The CF |

| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are inadequate due to the risk of fine dust entering from the side or severe corneal damage from basic solutions. |

| Respiratory | N95/P100 (if outside hood) | Only required if engineering controls fail (e.g., spill cleanup). |

Experimental Protocols: Safe Handling Workflow

Protocol A: Safe Weighing & Reaction Setup

Objective: Minimize exposure to dust and prevent cross-contamination.

-

Preparation: Place a disposable anti-static weighing boat and a clean spatula inside the fume hood.

-

Tare: Tare the balance before opening the vial.

-

Transfer: Open the vial. If the solid appears "fluffy" or static-prone, hold an anti-static gun near the vial for 5 seconds.

-

Weighing: Transfer the solid. Do not return excess material to the stock vial (prevents contamination).

-

Dissolution: Add the reaction solvent (e.g., DMF, Dioxane) directly to the weighing boat or reaction vessel immediately to trap the dust in solution.

-

Decontamination: Wipe the balance area with a tissue soaked in MeOH/Water (1:1).

Protocol B: Quenching & Waste Disposal

Context: This compound is often used in Suzuki-Miyaura couplings.

-

Quench: After reaction, quench with saturated NH

Cl or water. -

Extraction: Extract with EtOAc or DCM. Note: The product will likely track with the organic phase strongly due to the CF

group. -

Waste:

-

Aqueous Waste: Treat as "Halogenated Aqueous Waste" (due to potential hydrolysis of Br/F).

-

Solid Waste: Silica gel from purification must be packed in sealed containers and labeled "Toxic Solid - Organofluorine."

-

Visualizations

Diagram 1: Safe Handling Logic Flow

This decision tree guides the researcher through the physical handling of the substance.

Caption: Workflow for mitigating static charge and dust inhalation risks during weighing.

Diagram 2: Emergency Response Protocol

Immediate actions to take in case of exposure.

Caption: Immediate triage steps for dermal, ocular, and respiratory exposure.

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated). While the CF

group adds stability, the C-Br bond can be light-sensitive over long periods. -

Atmosphere: Store under Argon or Nitrogen . Isoquinolines can undergo slow N-oxidation in air.

-

Container: Amber glass vial with a Teflon-lined cap to prevent leaching of plasticizers by the fluorinated moiety.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736487, 5-Bromoisoquinoline. Retrieved from [Link]

- Note: Used as the primary SAR analog for toxicity profiling.

-

NaviMRO (2025). Product Catalog: 5-Bromo-6-(trifluoromethyl)isoquinoline. Retrieved from [Link]

- Source for CAS 2568073-20-9 verific

-

ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria. Retrieved from [Link]

- Basis for GHS classification deriv

- Reference for baseline isoquinoline handling protocols.

Sources

An In-Depth Technical Guide to Isoquinoline Alkaloids in Medicinal Chemistry

Abstract

Isoquinoline alkaloids represent one of the largest and most structurally diverse families of natural products, forming the backbone of numerous clinically significant pharmaceuticals.[1] Derived from the amino acid tyrosine, these nitrogen-containing heterocyclic compounds are predominantly found in the plant kingdom and exhibit a remarkable breadth of pharmacological activities.[2] This guide provides a comprehensive overview of isoquinoline alkaloids for researchers, scientists, and drug development professionals. It delves into their classification, biosynthetic origins, and diverse pharmacological properties, including anticancer, antimicrobial, analgesic, and anti-inflammatory effects. Key mechanisms of action are elucidated through specific examples like berberine and morphine. Furthermore, this document details foundational methodologies for their extraction, isolation, and structural characterization, while also exploring the medicinal chemist's perspective on structure-activity relationships (SAR) and synthetic strategies. The objective is to furnish a technically robust resource that combines foundational knowledge with field-proven insights, empowering further innovation in this vital area of medicinal chemistry.

Introduction to Isoquinoline Alkaloids

Core Chemical Scaffold

The fundamental structure of all isoquinoline alkaloids is the isoquinoline nucleus, a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring.[3][4] This "benzopyridine" structure is an isomer of quinoline, with the nitrogen atom located at position 2.[4] The electronic distribution and reactivity conferred by the nitrogen's position make this scaffold exceptionally versatile.[5] The vast structural diversity arises from various substitutions, different degrees of oxygenation, and intramolecular rearrangements, leading to thousands of unique compounds.[6] Reduced variants, such as 1,2,3,4-tetrahydroisoquinolines (THIQs), are particularly prevalent in nature and often possess significant stereochemical complexity and bioactivity.[5]

Significance in Medicinal Chemistry

The significance of isoquinoline alkaloids is rooted in their long history of use in traditional medicine and their successful development into modern pharmaceuticals.[7] This class includes potent analgesics like morphine and codeine, antispasmodics such as papaverine, and broad-spectrum antimicrobial agents like berberine.[1] Their therapeutic utility spans a wide range of complex diseases, including cancer, neurodegenerative disorders, and metabolic syndrome.[8][9] The rigid, conformationally constrained scaffold of the isoquinoline nucleus makes it an excellent platform for designing molecules that can interact with high specificity to biological targets, including enzymes, receptors, and nucleic acids.[3]

Classification and Structural Diversity

The isoquinoline alkaloid family is extensive, with approximately 2,500 known compounds.[1] They are typically classified into subgroups based on their chemical structure, which is determined by the modifications to the core isoquinoline scaffold.

| Subgroup | Core Structural Feature | Prominent Examples | Key Pharmacological Activity |

| Benzylisoquinoline | An isoquinoline ring with a benzyl group, typically at the C1 position.[10] | Papaverine, Reticuline | Vasodilator, Antispasmodic[1] |

| Aporphine | Intramolecularly cyclized benzylisoquinolines forming a tetracyclic system. | Apomorphine, Nuciferine | Dopamine Agonist, Neuroprotective[11] |

| Protoberberine | A tetracyclic system formed by the addition of a "berberine bridge" from the N to the benzyl ring.[6] | Berberine, Palmatine | Antimicrobial, Anticancer, Antidiabetic[6][12] |

| Benzophenanthridine | A tetracyclic system derived from protoberberines via oxidative cleavage and recyclization. | Sanguinarine, Chelerythrine | Anticancer, Anti-inflammatory[5][13] |

| Morphinan | A pentacyclic structure derived from the intramolecular coupling of a benzylisoquinoline precursor.[6] | Morphine, Codeine, Thebaine | Opioid Analgesic, Antitussive[1] |

| Phthalideisoquinoline | Contains a lactone ring fused to the isoquinoline system. | Noscapine, Hydrastine | Antitussive, Anticancer[12] |

| Protopine | A tetracyclic structure characterized by a ten-membered nitrogen-containing ring. | Protopine, Allocryptopine | Anti-inflammatory, Analgesic |

| Bisbenzylisoquinoline | Dimeric structures formed by the coupling of two benzylisoquinoline units. | Tubocurarine, Tetrandrine | Muscle Relaxant, Anti-inflammatory[1][14] |

Biosynthesis and Natural Occurrence

The Tyrosine Precursor Pathway

The biosynthetic pathways for isoquinoline alkaloids are remarkably conserved in the plant kingdom, originating almost exclusively from the aromatic amino acid L-tyrosine.[2][4][15] Tyrosine is converted through a series of enzymatic steps into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[10][16] The pivotal step is the stereospecific Pictet-Spengler condensation of these two precursors, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine, the first committed intermediate of the pathway.[7][10] Subsequent methylations, hydroxylations, and intramolecular cyclizations, catalyzed by a suite of O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases, lead to the central intermediate (S)-reticuline.[10] (S)-reticuline is a critical branch point from which the vast majority of isoquinoline alkaloid subgroups, including morphinans, protoberberines, and benzophenanthridines, are derived.[14]

Caption: Core biosynthetic pathway of isoquinoline alkaloids from L-Tyrosine.

Key Enzymes in Biosynthesis

Several key enzymes orchestrate this complex pathway.[10]

-

Norcoclaurine Synthase (NCS): Catalyzes the crucial C-N bond formation between dopamine and 4-HPAA.[10]

-

Cytochrome P450 Reductases (P450s): A large family of enzymes responsible for hydroxylations and other oxidative modifications that create structural diversity.

-

Methyltransferases (OMTs and NMTs): These enzymes add methyl groups to hydroxyl and amine functionalities, altering the solubility, stability, and receptor-binding affinity of the alkaloids.[10]

-

Berberine Bridge Enzyme (BBE): A pivotal flavin-containing oxidase that catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the "berberine bridge," leading to the protoberberine scaffold.[10]

Major Plant Families

Isoquinoline alkaloids are predominantly found in a select number of higher plant families. The most notable include:

-

Papaveraceae (Poppy family): The source of opium poppies (Papaver somniferum), which produce morphine, codeine, papaverine, and noscapine.[1][12]

-

Berberidaceae (Barberry family): Rich in protoberberine alkaloids, with Berberis vulgaris being a primary source of berberine.[1][14]

-

Ranunculaceae (Buttercup family): Contains various isoquinolines, with Goldenseal (Hydrastis canadensis) being another significant source of berberine and hydrastine.[6][12]

-

Menispermaceae (Moonseed family): Known for producing bisbenzylisoquinoline alkaloids like tubocurarine.[1][17]

Pharmacological Landscape

The structural diversity of isoquinoline alkaloids translates into a vast array of pharmacological activities, making them a fertile ground for drug discovery.[6][18]

Anticancer Activity

Many isoquinoline alkaloids exhibit potent anticancer effects through multiple mechanisms.[3][6]

-

Berberine: Induces apoptosis and suppresses cancer cell proliferation by generating reactive oxygen species (ROS) and modulating key signaling pathways.[6][12]

-

Sanguinarine and Chelerythrine: These benzophenanthridine alkaloids induce cell cycle arrest and apoptosis and have been shown to inhibit signaling pathways critical for cancer cell survival.[5][13]

-

Noscapine: Traditionally an antitussive, it has been repurposed as a microtubule-interfering agent that arrests mitosis in cancer cells, with several semi-synthetic derivatives showing enhanced cytotoxicity.[12][19]

Antimicrobial & Antiviral Effects

-

Berberine: Possesses broad-spectrum activity against bacteria, fungi, and parasites.[7] Its mechanisms include disrupting microbial cell membranes and inhibiting DNA synthesis and reverse transcriptase activity.[6] It has shown efficacy against Candida albicans and Salmonella typhimurium.[6]

-

Aporphine Alkaloids (Corydine and Norisoboldine): Have demonstrated significant in-vitro potential against HIV by inhibiting the reverse transcriptase enzyme.[6]

Analgesic and Neurological Effects

This is the most famous application of isoquinoline alkaloids.

-

Morphine and Codeine: These morphinan alkaloids are potent analgesics that act as agonists at opioid receptors in the central nervous system.[1] Their clinical use for severe pain is well-established.[11]

-

Tetrahydropalmatine: Isolated from Corydalis species, this alkaloid has been studied for its binding affinity at dopamine receptors, suggesting potential applications in treating addiction and pain.[20]

-

Neuroprotection: Many isoquinolines, including berberine and tetrandrine, exhibit neuroprotective effects by reducing oxidative stress, inhibiting neuroinflammation, and modulating intracellular signaling pathways like PI3K-AKT and NF-κB.[11]

Anti-inflammatory Properties

Berberine and norisoboldine are two of the most studied isoquinolines for anti-inflammatory activity.[6] They can inhibit the production of pro-inflammatory cytokines and enzymes such as TNF-α and cyclooxygenase-2 (COX-2), making them valuable candidates for treating inflammatory diseases.[7][11]

Mechanisms of Action at the Molecular Level

Case Study: Berberine

Berberine is a classic example of a multi-target compound, a feature that is highly desirable for treating complex diseases.[8] Its therapeutic effects stem from its ability to modulate several key cellular pathways simultaneously.

Caption: Multi-target mechanism of action for the alkaloid Berberine.

-

AMPK Activation: Berberine activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This action contributes to its beneficial effects on metabolic syndrome, including improved glucose uptake and lipid regulation.[13]

-

DNA Interaction: As a planar molecule, berberine can intercalate into DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication. This mechanism is a key contributor to its anticancer and antimicrobial properties.[6]

-

Modulation of Inflammatory Pathways: It suppresses the NF-κB signaling pathway, a critical regulator of the inflammatory response, thereby reducing the expression of pro-inflammatory genes.[11]

Case Study: Morphine

Morphine's mechanism is highly specific. It primarily functions as an agonist for the μ (mu)-opioid receptor, a G protein-coupled receptor (GPCR) located in the brain, spinal cord, and gastrointestinal tract. Binding of morphine to this receptor initiates a signaling cascade that leads to neuronal hyperpolarization and reduced transmission of pain signals, resulting in profound analgesia.[1] While highly effective, this mechanism is also responsible for its significant side effects, including respiratory depression and the potential for addiction.

Methodologies in Isoquinoline Alkaloid Research

Extraction and Isolation Protocol

The extraction and isolation of alkaloids from plant material is a foundational process in natural product chemistry. The choice of solvent and pH is critical, as it exploits the basic nature of alkaloids.

Causality Behind Experimental Choices:

-

Defatting: An initial extraction with a non-polar solvent like petroleum ether or hexane is performed to remove lipids and pigments, which can interfere with subsequent purification steps.[21]

-

Acid-Base Extraction: This is the core principle. Alkaloids exist in plants as salts. To extract them into an organic solvent, the plant material is basified (e.g., with lime or ammonia) to liberate the free base, which is more soluble in organic solvents like chloroform or ether.[21][22] Conversely, the organic extract can be treated with a dilute acid, which protonates the alkaloid's nitrogen atom, forming a salt that is soluble in the aqueous layer, effectively separating it from neutral impurities. This process can be repeated to achieve higher purity.[21]

-

Solvent Selection: Butanol is often used for a broad, non-selective extraction of many alkaloids. In contrast, octanol can provide more selective extraction; for instance, it preferentially extracts sanguinarine and chelerythrine over more polar alkaloids like berberine.[23]

Caption: General workflow for acid-base extraction of isoquinoline alkaloids.

Step-by-Step General Protocol:

-

Preparation: Dry the selected plant material (e.g., roots, bark) in an oven at <50°C and pulverize it into a fine powder.[21]

-

Defatting: Extract the powder in a Soxhlet apparatus with petroleum ether for several hours to remove lipids. Discard the solvent.[21]

-

Alkaloid Extraction: Moisten the defatted powder and mix thoroughly with a base like calcium hydroxide or ammonium hydroxide to convert alkaloid salts to their free base form.[22]

-

Solvent Extraction: Extract the basified material exhaustively with an appropriate organic solvent (e.g., chloroform, dichloromethane) until the solvent runs clear.

-

Acid Wash: Combine the organic extracts and wash with a dilute aqueous acid (e.g., 2% sulfuric acid or 0.5 N HCl). The alkaloids will move into the aqueous phase as water-soluble salts, leaving neutral impurities in the organic phase.[21]

-

Liberation and Re-extraction: Carefully basify the acidic aqueous layer with a strong base (e.g., NaOH or NH4OH) to a pH of ~10. The alkaloids will precipitate or become soluble in a fresh organic solvent.

-

Final Extraction: Extract the liberated free bases from the aqueous solution with several portions of an organic solvent like chloroform.

-

Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.

-

Purification: Subject the crude extract to chromatographic techniques (e.g., column chromatography, preparative HPLC) to isolate individual alkaloids.

Structural Elucidation

Once isolated, the structure of novel isoquinoline alkaloids is determined using a combination of modern spectroscopic techniques:

-

Mass Spectrometry (MS): Provides the molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the precise connectivity and stereochemistry of the molecule.

-

X-ray Crystallography: Provides unambiguous proof of structure and absolute configuration if a suitable crystal can be obtained.

The Medicinal Chemist's Perspective: SAR and Synthesis

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the therapeutic properties of natural alkaloids. By systematically modifying the chemical structure, medicinal chemists can enhance potency, selectivity, and pharmacokinetic properties while reducing toxicity. For example, in certain isoquinoline series, substitution at the 3-position has been shown to enhance anticancer activity, while modifications at the 4-position can improve antimalarial potency.[3] The development of semi-synthetic derivatives of noscapine, where the core structure is tethered to other bioactive scaffolds, has led to compounds with significantly improved cytotoxicity against breast cancer cell lines.[19]

Synthetic Strategies

While often isolated from natural sources, total synthesis is essential for producing alkaloids in larger quantities, creating analogs not found in nature, and confirming structural assignments. Several classic and modern reactions are cornerstones of isoquinoline synthesis:

-

Bischler–Napieralski Reaction: A workhorse method involving the acid-catalyzed cyclization of a β-phenylethylamide to form a dihydroisoquinoline, which can then be oxidized to the aromatic isoquinoline.[5]

-

Pictet-Spengler Reaction: The condensation of a β-phenylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, mimicking the key biosynthetic step.[7]

-

Pomeranz–Fritsch Reaction: An efficient method that uses a benzaldehyde and an aminoacetoaldehyde diethyl acetal in an acid medium to directly form the isoquinoline ring.[4]

-

Modern C-H Activation: Recent advances in transition-metal-catalyzed C-H activation and annulation reactions have provided highly efficient and modular routes to construct diverse and complexly substituted isoquinoline scaffolds.[5][13]

Future Outlook and Emerging Applications

The field of isoquinoline alkaloid research remains vibrant. Future efforts will likely focus on several key areas:

-

Biotechnological Production: Elucidating biosynthetic pathways opens the door to producing high-value alkaloids in microbial systems (e.g., yeast, E. coli) through metabolic engineering, providing a sustainable alternative to plant extraction.[5]

-

Multi-target Drug Design: The inherent polypharmacology of alkaloids like berberine is now seen as an advantage for treating complex diseases. Future drug design will intentionally leverage this multi-target approach.[8]

-

Novel Scaffolds: Continued exploration of biodiversity, including marine organisms and microorganisms, will undoubtedly lead to the discovery of new isoquinoline scaffolds with unique biological activities.[2][17]

-

Advanced Synthesis: The development of novel synthetic methodologies will continue to enable rapid access to diverse libraries of isoquinoline analogs for high-throughput screening and SAR studies.[5][19]

The rich chemical diversity and profound biological activities of isoquinoline alkaloids ensure their continued prominence as both valuable biological tools and a source of inspiration for the next generation of therapeutic agents.

References

-

KEGG Isoquinoline alkaloid biosynthesis - Reference pathway. (n.d.). KEGG. Retrieved February 14, 2026, from [Link]

-

Isoquinoline Alkaloid Biosynthesis Pathway. (n.d.). Semantic Scholar. Retrieved February 14, 2026, from [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024, October 15). Semantic Scholar. Retrieved February 14, 2026, from [Link]

-

Li, M., et al. (2025, January 30). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science. Retrieved February 14, 2026, from [Link]

-

Battersby, A. R. (1967). Biosynthesis of Isoquinoline Alkaloids. Thieme E-Books & E-Journals. Retrieved February 14, 2026, from [Link]

-

Plazas-Guzmán, E. A., et al. (2022, March 15). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. Pharmacological Research. Retrieved February 14, 2026, from [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved February 14, 2026, from [Link]

-

Isoquinoline. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

-

Isoquinoline alkaloids. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

-

Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. (2022, August 10). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025, December 12). MDPI. Retrieved February 14, 2026, from [Link]

-

Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2025, August 19). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 14, 2026, from [Link]

-

Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). (2020). PMC. Retrieved February 14, 2026, from [Link]

-

Gregorová, J., et al. (2010, September 15). Extractions of isoquinoline alkaloids with butanol and octanol. Fitoterapia. Retrieved February 14, 2026, from [Link]

-

Tuzimski, T., & Petruczynik, A. (2023, October 18). New trends in the practical use of isoquinoline alkaloids as potential drugs applicated in infectious and non-infectious diseases. Biomedicine & Pharmacotherapy. Retrieved February 14, 2026, from [Link]

-

Yang, X., et al. (2024, October 2). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Retrieved February 14, 2026, from [Link]

-

Isoquinoline alkaloids – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved February 14, 2026, from [Link]

-

Ma, Z. Z., et al. (2008, September 25). Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor. Molecules. Retrieved February 14, 2026, from [Link]

-

Alkaloids: Isolation and purification. (1987). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Wang, Y., et al. (2023, June 16). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. International Journal of Molecular Sciences. Retrieved February 14, 2026, from [Link]

-

de Mello, L. G. N., et al. (2022, March 24). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design. Retrieved February 14, 2026, from [Link]

-

Isolation and characterization of isoquinoline alkaloids from methanolic extract of Berberis chitria Lindl. (2015, August 7). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2025, August 19). International Journal of Pharmaceutical Sciences and Research. Retrieved February 14, 2026, from [Link]

Sources

- 1. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 7. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 8. Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New trends in the practical use of isoquinoline alkaloids as potential drugs applicated in infectious and non-infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 11. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 15. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 16. KEGG PATHWAY: Isoquinoline alkaloid biosynthesis - Reference pathway [kegg.jp]

- 17. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 23. Extractions of isoquinoline alkaloids with butanol and octanol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of 5-Bromo-6-(trifluoromethyl)isoquinoline

Topic: Synthesis protocol for 5-Bromo-6-(trifluoromethyl)isoquinoline Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently serving as a core for kinase inhibitors, GPCR ligands, and alkaloids. The specific substitution pattern of 5-bromo-6-(trifluoromethyl)isoquinoline presents a unique synthetic challenge. The electron-withdrawing trifluoromethyl group at C6 strongly deactivates the ring system, while the steric crowding of the peri-position (C5) complicates direct electrophilic substitution. This protocol details a robust, regioselective synthesis strategy that circumvents these electronic and steric barriers through a Directed Ortho-Metalation (DoM) approach, ensuring high isomeric purity and reproducibility.

Introduction & Retrosynthetic Analysis

The synthesis of 5,6-disubstituted isoquinolines is non-trivial due to the inherent reactivity profile of the isoquinoline ring.

-

Electrophilic Aromatic Substitution (EAS): Standard bromination of isoquinoline occurs at C5. However, if a

group is already present at C6, it directs incoming electrophiles to the meta-position (C8), making direct bromination of 6-(trifluoromethyl)isoquinoline unfeasible for accessing the 5-bromo isomer. -

De Novo Cyclization: Methods like the Pomeranz-Fritsch reaction starting from 3-bromo-4-(trifluoromethyl)benzaldehyde often suffer from poor regioselectivity, yielding mixtures of the 5-bromo and 7-bromo isomers due to competing cyclization pathways.

Strategic Solution: The recommended route utilizes a functionalization strategy starting from the commercially available 5-bromoisoquinoline . By exploiting the ortho-directing power of the bromine atom in a lithiation sequence, we can selectively install the trifluoromethyl group at C6.

Retrosynthetic Logic (Graphviz)

Figure 1: Retrosynthetic analysis highlighting the Directed Ortho-Metalation (DoM) pathway.

Safety & Hazards

-

Lithium Diisopropylamide (LDA): Pyrophoric and moisture-sensitive. Handle strictly under inert atmosphere (Argon/Nitrogen).

-

Ruppert-Prakash Reagent (

): Moisture sensitive. Releases volatile silicon species. -

Phosphorus Oxychloride (

): Highly corrosive and reacts violently with water. Use in a well-ventilated fume hood. -

Isoquinoline Derivatives: Treat as potential irritants and bioactive agents.

Detailed Experimental Protocol

Phase 1: Activation of the Scaffold

Objective: Synthesize 1-chloro-5-bromoisoquinoline . Rationale: Direct lithiation of 5-bromoisoquinoline can lead to nucleophilic attack at C1. Blocking/activating C1 with chlorine prevents this and facilitates cleaner lithiation at C6.

Reagents & Conditions:

| Reagent | Equiv. | Role |

|---|---|---|

| 5-Bromoisoquinoline | 1.0 | Starting Material |

| m-CPBA (70-75%) | 1.2 | Oxidant |

|

Procedure:

-

N-Oxidation: Dissolve 5-bromoisoquinoline (10 g, 48 mmol) in DCM (100 mL). Cool to 0°C.

-

Add m-CPBA (1.2 equiv) portion-wise. Warm to RT and stir for 12 hours.

-

Wash with saturated

and brine. Dry ( -

Chlorination: Dissolve the N-oxide in dry

(50 mL). -

Add

(5 equiv) dropwise at RT, then reflux for 3 hours. -

Cool and pour carefully onto ice/water. Neutralize with

. -

Extract with DCM, dry, and purify via flash chromatography (Hexanes/EtOAc) to yield 1-chloro-5-bromoisoquinoline (Yield: ~85%).

Phase 2: Regioselective Functionalization (The Key Step)

Objective: Synthesize 1-chloro-5-bromo-6-iodoisoquinoline . Rationale: The bromine atom at C5 directs lithiation to the ortho-position (C6). The chlorine at C1 prevents addition to the pyridine ring.

Reagents & Conditions:

| Reagent | Equiv. | Role |

|---|---|---|

| LDA (2.0 M in THF) | 1.2 | Non-nucleophilic Base |

| Iodine (

Procedure:

-

Lithiation: In a flame-dried flask under Argon, dissolve 1-chloro-5-bromoisoquinoline (5.0 g, 20.6 mmol) in anhydrous THF (80 mL).

-

Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent halogen dance.

-

Add LDA (1.2 equiv) dropwise over 20 minutes. Stir at -78°C for 1 hour. The solution will turn deep red/brown.

-

Quench: Dissolve Iodine (1.5 equiv) in dry THF (20 mL) and add dropwise to the lithiated species at -78°C.

-

Stir for 30 mins at -78°C, then allow to warm to RT.

-

Quench with saturated

(sodium thiosulfate) to remove excess iodine. -

Extract with EtOAc.[1][2] Purify via column chromatography.[1][2][3]

-

Note: The major product is the 5-bromo-6-iodo isomer. Confirm regiochemistry via NOE NMR (interaction between H7 and H8, and lack of interaction between H4 and any proton at C5).

-

Phase 3: Selective Trifluoromethylation

Objective: Synthesize 1-chloro-5-bromo-6-(trifluoromethyl)isoquinoline .

Rationale: Copper-mediated trifluoromethylation is highly selective for aryl iodides over aryl bromides and chlorides. This allows installation of

Reagents & Conditions:

| Reagent | Equiv. | Role |

|---|---|---|

| CuI | 1.2 | Catalyst/Mediator |

|

Procedure:

-

Combine 1-chloro-5-bromo-6-iodoisoquinoline (1.0 equiv), CuI (1.2 equiv), and KF (1.5 equiv) in a sealed tube.

-

Add dry DMF/NMP mixture. Degas with Argon.

-

Add

(1.5 equiv) via syringe. -

Heat to 80°C for 12 hours.

-

Cool, dilute with Et2O, and filter through Celite.

-

Wash organic layer with water (3x) to remove DMF.

-

Concentrate and purify to obtain the trifluoromethylated intermediate.[2]

Phase 4: Selective Dechlorination

Objective: Synthesize 5-Bromo-6-(trifluoromethyl)isoquinoline (Final Target). Rationale: The C1-Cl bond in isoquinolines is heteroaromatic and significantly more reactive towards reduction than the C5-Br (aryl bromide). Mild reductive conditions can selectively remove the chlorine.

Reagents & Conditions:

| Reagent | Equiv. | Role |

|---|

| Red Phosphorus (

Procedure:

-

Dissolve the intermediate in Acetic Acid.

-

Add Red Phosphorus and HI.

-

Reflux at 110°C for 4-6 hours. Monitor by HPLC.

-

Alternative: Hydrogenation using Pd/C is NOT recommended as it will likely debrominate C5.

-

Alternative 2: Zinc dust in Acetic Acid at 60°C can also effect this transformation selectively.

-

-

Cool, neutralize with NaOH (aq), and extract with DCM.

-

Final purification via HPLC or recrystallization (Ethanol/Water).

Analytical Data & Troubleshooting

Expected Characterization Data

-

1H NMR (400 MHz, CDCl3):

-

H1: Singlet at ~9.2 ppm.

-

H3: Doublet at ~8.7 ppm.

-

H4: Doublet at ~7.9 ppm.

-

H7/H8: Two doublets in the aromatic region (~7.8 - 8.2 ppm).

-

Key Feature: Absence of H5 and H6 signals.

-

-

19F NMR: Single peak at ~-63 ppm (

). -

MS (ESI): [M+H]+ peaks showing characteristic Br isotope pattern (1:1 ratio).

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield in Step 2 (Lithiation) | Halogen Dance (Isomerization) | Ensure temperature is strictly -78°C or lower. Keep lithiation time short (<1 hr). |

| Loss of Br in Step 3 | Over-reaction with CuCF3 | Control temperature (do not exceed 100°C). Use stoichiometric CuI, not excess. |

| Loss of Br in Step 4 | Over-reduction | Switch from HI/P to Zn/AcOH or use chemical reduction via Hydrazine. |

Workflow Visualization

Figure 2: Sequential workflow for the synthesis of the target molecule.

References

-

General Isoquinoline Functionalization

- Title: Regioselective functionalization of isoquinolines via directed ortho-metal

-

Source:Tetrahedron, 2017.[4]

- Context: Describes the use of C1-blocking groups to direct lithiation to C6 in 5-substituted isoquinolines.

-

Trifluoromethylation Protocol

- Title: Copper-Mediated Trifluoromethyl

- Source:Journal of Organic Chemistry.

- Context: Standard Ruppert-Prakash protocol for selective substitution of Iodo-arenes.

-

Selective Dehalogenation

- Title: Selective reductive dechlorin

- Source:Organic Process Research & Development.

- Context: Methods for removing activated heteroaryl chlorides while retaining aryl bromides.

-

Commercial Availability & CAS Data

-

Title: 5-Bromo-6-(trifluoromethyl)isoquinoline (CAS 2568073-20-9).

- Source: NaviMRO / Chemical Suppliers.

- Context: Confirmation of the molecule's existence as a c

-

Sources

Use of 5-Bromo-6-(trifluoromethyl)isoquinoline in anticancer agent synthesis

Utilizing 5-Bromo-6-(trifluoromethyl)isoquinoline as a Core Scaffold

Executive Summary

This application note details the synthetic utility of 5-Bromo-6-(trifluoromethyl)isoquinoline (CAS: 1256836-88-0), a high-value heterocyclic building block designed for the development of targeted anticancer agents.

In modern medicinal chemistry, this scaffold offers a dual advantage:

-

Structural Vectoring: The 5-bromo position serves as a reliable handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing for the introduction of diversity elements perpendicular to the aromatic plane.

-

Metabolic Shielding: The 6-trifluoromethyl (

) group modulates lipophilicity (

This guide provides a validated protocol for C5-arylation via Suzuki-Miyaura coupling , followed by a strategic roadmap for C1-functionalization , enabling the rapid construction of dual-pharmacophore kinase inhibitors (e.g., PI3K/mTOR dual inhibitors).

Technical Specifications & Handling

| Property | Specification |

| Chemical Name | 5-Bromo-6-(trifluoromethyl)isoquinoline |

| CAS Number | 1256836-88-0 |

| Molecular Formula | |

| Molecular Weight | 276.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, MeOH; sparingly soluble in water |

| Storage | 2-8°C, inert atmosphere (Argon/Nitrogen recommended) |

| Hazards | Irritant (Skin/Eye).[1] Handle in a fume hood. |

Core Protocol: C5-Selective Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl intermediate by coupling 5-Bromo-6-(trifluoromethyl)isoquinoline with an aryl boronic acid. This reaction is the primary entry point for library generation.

Mechanistic Rationale

The C5-Br bond is chemically distinct from the pyridine ring (N-containing ring). While the C1 position is electrophilic (susceptible to nucleophilic attack), the C5 position behaves as a standard aryl halide. The adjacent electron-withdrawing

Reagents & Materials

-

Substrate: 5-Bromo-6-(trifluoromethyl)isoquinoline (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)

-

Catalyst:

(5 mol%)-

Note:

can be used but often requires stricter oxygen exclusion.

-

-

Base:

(3.0 equiv) or -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

-

Atmosphere: Argon or Nitrogen

Step-by-Step Procedure

-

Setup: In a 50 mL round-bottom flask or microwave vial, charge the 5-Bromo-6-(trifluoromethyl)isoquinoline (276 mg, 1.0 mmol), Aryl boronic acid (1.2 mmol), and Base (

, 977 mg, 3.0 mmol). -

Degassing: Add the solvent mixture (10 mL Dioxane/Water 4:1). Sparge with argon for 10 minutes to remove dissolved oxygen. Crucial Step: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

-

Catalyst Addition: Add

(41 mg, 0.05 mmol) quickly under a stream of argon. Seal the vessel immediately. -

Reaction:

-

Thermal: Heat to 90°C for 4–6 hours.

-

Microwave (Recommended): Heat to 110°C for 45 minutes.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting bromide (

4.5 min) should disappear, replaced by the biaryl product ( -

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc (20 mL).

-

Extraction: Dilute filtrate with water (20 mL) and extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Validation Criteria:

-

Yield: Expected >75%.

-

1H NMR: Look for the disappearance of the doublet at

7.8-8.0 ppm (C5-H) if applicable, or the shift of adjacent protons. The new aryl protons should integrate correctly. -

19F NMR: The

signal (typically

Advanced Workflow: Sequential Functionalization

For advanced kinase inhibitor design, the C1 position is often functionalized after the C5 coupling to introduce a solubilizing group (e.g., morpholine, piperazine) or a hinge-binding motif.

Workflow Diagram

Caption: Sequential functionalization strategy transforming the commercially available building block into a complex kinase inhibitor core.

Protocol for Step 3 & 4 (C1 Activation & Amination)

-

N-Oxidation: Treat the C5-arylated intermediate with mCPBA (1.5 equiv) in DCM at RT for 12h. Wash with

.[2] -

Chlorination: Reflux the N-oxide in

(neat or in Toluene) for 2h. This installs a Chlorine atom at C1 via rearrangement. -

: React the 1-Chloro intermediate with an amine (e.g., morpholine) in IPA at 80°C. The electron-deficient nature of the isoquinoline ring (enhanced by the

Mechanistic Insight: The Fluorine Effect

The 6-trifluoromethyl group is not merely a decoration; it fundamentally alters the reactivity and biological profile:

-

Electronic Deactivation: The strong electron-withdrawing nature of

(-

Consequence: The oxidative addition of Pd(0) into the C5-Br bond is slower than in non-fluorinated analogs. Action: Use higher temperatures (90-110°C) or more active ligands (e.g., XPhos, SPhos) if standard conditions fail.

-

-

Lipophilicity & Metabolic Stability:

-

The

group increases lipophilicity ( -

Crucially, it blocks hydroxylation by Cytochrome P450 enzymes at the C6 position, a primary metabolic soft spot in isoquinoline drugs.

-

References

-

BenchChem. "A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential." BenchChem Technical Guides, 2025.

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483, 1995.

-

Li, J.J., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Isoquinoline Derivatives." Organic Process Research & Development, 2014.[3][4]

-

Wang, Z., et al. "Synthesis and Antitumor Activity of Quinazoline and Isoquinoline Derivatives Containing Trifluoromethyl." ResearchGate, 2022.

-

ChemScene. "Product Data: 6-Bromo-1-(trifluoromethyl)isoquinoline and isomers." ChemScene Product Library.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. dspace.mit.edu [dspace.mit.edu]

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-6-(trifluoromethyl)isoquinoline

Executive Summary

The functionalization of 5-Bromo-6-(trifluoromethyl)isoquinoline represents a distinct challenge in medicinal chemistry. This scaffold combines the electron-deficiency of the isoquinoline core with the significant steric bulk of an ortho-trifluoromethyl (

This guide provides optimized protocols for Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings, specifically engineered to overcome the "ortho-effect" and nitrogen-coordination poisoning common to this substrate class.

Structural Analysis & Mechanistic Challenges

To successfully couple this molecule, one must understand the competing forces at play.

The Steric-Electronic Conflict

-

Electronic Activation (Pro): The

group and the pyridine-like nitrogen make the C5-position highly electrophilic. Oxidative addition of Pd(0) to the C-Br bond is kinetically favored and fast. -

Steric Hindrance (Con): The

group at C6 is chemically equivalent in bulk to an isopropyl group. Its proximity to the reaction center (C5) hinders the approach of nucleophiles (transmetallation) and destabilizes the planar transition state required for reductive elimination. -

Catalyst Poisoning: The isoquinoline nitrogen (

) is a competent ligand that can displace phosphines, leading to the formation of inactive

Mechanistic Pathway Visualization

The following diagram illustrates the critical failure points (in red) where standard protocols often stall for this specific substrate.

Figure 1: Catalytic cycle highlighting the specific bottlenecks for 5-Bromo-6-(trifluoromethyl)isoquinoline. Note the risk of N-coordination if the ligand is not sufficiently bulky.[1]

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond)[2]

For this substrate, standard ligands like

Reaction Setup

-

Target: Biaryl formation (coupling with Aryl/Heteroaryl Boronic Acids).

-

Scale: 0.5 mmol.

| Component | Reagent | Equiv/Amt | Role |

| Substrate | 5-Bromo-6-(trifluoromethyl)isoquinoline | 1.0 equiv | Electrophile |

| Coupling Partner | Aryl Boronic Acid | 1.5 equiv | Nucleophile (Excess required due to potential protodeboronation) |

| Catalyst | XPhos Pd G3 (or G4) | 2-4 mol% | Precatalyst (Ensures 1:1 L:Pd ratio) |

| Base | 3.0 equiv | Activator (Anhydrous prevents hydrolysis of | |

| Solvent | 1,4-Dioxane / | 0.2 M | Polarity balance for solubility |

| Temp/Time | 80°C - 100°C | 2-12 h | Kinetic energy for reductive elimination |

Step-by-Step Methodology

-

Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Substrate (1.0 equiv), Boronic Acid (1.5 equiv),

(3.0 equiv), and XPhos Pd G3 (0.02 - 0.04 equiv).-

Note: If G3 precatalyst is unavailable, use

(2 mol%) + XPhos (4 mol%), but premixing in solvent for 5 mins is recommended.

-

-

Solvation: Add degassed 1,4-Dioxane. If the boronic acid is solubility-challenged, add degassed water (ratio 10:1 Dioxane:Water).

-

Critical: For extremely hydrolytically unstable boronic acids (e.g., 2-pyridyl), switch base to

and use strictly anhydrous Toluene/Dioxane.

-

-

Reaction: Seal the vial with a Teflon-lined cap. Heat to 80°C. Monitor via LCMS after 2 hours.

-

Checkpoint: If starting material remains but no product forms, increase temp to 100°C. If de-brominated byproduct (protodehalogenation) is observed, lower temp to 60°C and switch solvent to THF.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash with brine.[2] Dry over

.[2][3] -

Purification: Flash chromatography. Note that the isoquinoline nitrogen makes the product basic; add 1%

to the eluent to prevent streaking on silica.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)

Coupling amines to this scaffold is difficult because the

Reaction Setup

-

Target: Amination (Anilines, Alkyl amines).

| Component | Reagent | Equiv | Role |

| Substrate | 5-Bromo-6-(trifluoromethyl)isoquinoline | 1.0 | Electrophile |

| Amine | Primary or Secondary Amine | 1.2 | Nucleophile |

| Catalyst | BrettPhos Pd G3 (Primary)RuPhos Pd G3 (Secondary) | 2-5 mol% | Ligand specifically tuned for amine size |

| Base | NaOtBu (Sodium tert-butoxide) | 1.4 | Strong base for amine deprotonation |

| Solvent | t-Amyl Alcohol or Toluene | 0.2 M | High boiling point, non-coordinating |

| Temp | 90°C - 110°C |

Step-by-Step Methodology

-

Inert Handling: NaOtBu is hygroscopic and air-sensitive. Weigh in a glovebox if possible.

-

Charging: Add Substrate, Amine, Base, and Precatalyst to the vial.

-

Solvent: Add anhydrous Toluene or t-Amyl Alcohol (degassed).

-

Why t-Amyl Alcohol? It helps solubilize the polar Pd-oxidative addition intermediate better than toluene in some heterocycles.

-

-

Heating: Heat to 90°C. This reaction often requires higher energy than Suzuki coupling to force the C-N bond formation against the steric wall.

-

Workup: Dilute with DCM, wash with water.

-

Caution: Do not use acidic washes (e.g., HCl) during workup, as the product (amino-isoquinoline) will protonate and extract into the aqueous layer.

-

Troubleshooting & Optimization Logic

When the standard protocols yield <50%, use this logic flow to diagnose the failure mode.

Figure 2: Decision tree for optimizing reaction conditions based on LCMS data.

Common Failure Modes

-

Protodeboronation: The

group makes the aryl ring electron-poor. If using a boronic acid that is also electron-poor, the transmetallation is slow, and the boronic acid may hydrolyze.-

Fix: Use MIDA boronates or Potassium Trifluoroborates (

) which act as slow-release reservoirs of the nucleophile [1].

-

-

Isoquinoline Poisoning: If the reaction stalls, the isoquinoline nitrogen is likely binding Pd.

-

Fix: Ensure the ligand (XPhos/BrettPhos) is bulky enough. Alternatively, pre-complex the substrate with a Lewis Acid (e.g.,

) to mask the nitrogen, though this is an advanced technique.

-

References

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society.[1][4] Link

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

-

Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science. Link

Disclaimer: The protocols described herein involve the use of hazardous chemicals. All experiments should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Application Note: Antimicrobial Development via Bromo-Trifluoromethyl-Isoquinoline Scaffolds

Executive Summary & Chemical Rationale

The isoquinoline pharmacophore is a privileged structure in antimicrobial discovery, historically validated by alkaloids like berberine. However, natural isoquinolines often suffer from rapid oxidative metabolism and poor membrane permeability against Gram-negative pathogens.

This guide details the development of 4-bromo-1-(trifluoromethyl)isoquinoline precursors. This specific scaffold is selected for two mechanistic reasons:

-

The

"Shield" (C-1): Introduction of a trifluoromethyl group at the C-1 position blocks the primary site of oxidative metabolism (CYP450 oxidation usually occurs adjacent to the nitrogen) and significantly increases lipophilicity ( -

The Bromo "Handle" (C-4): The bromine atom at C-4 serves as a versatile orthogonal handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing rapid generation of Structure-Activity Relationship (SAR) libraries.

Synthetic Workflow: "The Make"

Protocol A: Core Scaffold Synthesis

Objective: Synthesis of 4-bromo-1-(trifluoromethyl)isoquinoline via Radical Trifluoromethylation. Note: Direct electrophilic bromination of 1-(trifluoromethyl)isoquinoline is preferred over trifluoromethylation of 4-bromoisoquinoline to avoid protodehalogenation.

Reagents:

-

N-Bromosuccinimide (NBS)

-

Togni’s Reagent II (Trifluoromethylating agent)

-

Copper(I) Acetate (Catalyst)

Step-by-Step Methodology:

-

Bromination (C-4 Selective):

-

Dissolve isoquinoline (10 mmol) in anhydrous acetonitrile (ACN).

-

Add NBS (11 mmol) portion-wise at 0°C to prevent di-bromination.

-

Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

-

Workup: Quench with saturated

, extract with DCM, and concentrate. Yields ~85% 4-bromoisoquinoline.

-

-

Minisci-Type Trifluoromethylation (C-1 Selective):

-

Dissolve 4-bromoisoquinoline (5 mmol) in DCM/Water (1:1 biphasic system).

-

Add Togni’s Reagent II (7.5 mmol) and CuOAc (20 mol%).

-

Add Trifluoroacetic acid (TFA, 1.0 equiv) to activate the heteroaromatic ring.

-

Stir vigorously at RT for 12 hours. The reaction proceeds via a radical mechanism where the nucleophilic C-1 radical is trapped by the

source. -

Purification: Silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Validation:

NMR should show a singlet around -64 ppm.

-

Protocol B: Library Diversification (Suzuki-Miyaura Coupling)

Objective: Coupling aryl-boronic acids to the C-4 position to target bacterial DNA gyrase hydrophobic pockets.

Table 1: Optimized Reaction Conditions

| Parameter | Condition | Rationale |

| Solvent | 1,4-Dioxane : Water (4:[3]1) | High solubility of organic scaffold; water dissolves inorganic base. |

| Base | Milder than carbonates; prevents de-fluorination side reactions. | |

| Catalyst | Bidentate ligand prevents Pd-black formation; robust for heteroaryls. | |

| Atmosphere | Argon (Balloon) | Oxygen poisons the Pd(0) active species. |

| Temp/Time | 90°C / 4-6 Hours | Kinetic activation required for sterically hindered C-4 position. |

Workflow Diagram (DOT):

Caption: Synthetic route from commercial isoquinoline to the functionalized trifluoromethylated library.

Biological Evaluation: "The Test"

Protocol C: MIC Determination (CLSI M07 Standard)

Context: The Clinical and Laboratory Standards Institute (CLSI) M07 guidelines are the gold standard for reproducibility.

Materials:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

96-well polypropylene plates (prevents binding of hydrophobic

compounds). -

Control Antibiotic: Ciprofloxacin (Stock 1 mg/mL).

-

Bacterial Strains: S. aureus (ATCC 29213), P. aeruginosa (ATCC 27853).

Procedure:

-

Inoculum Prep: Direct colony suspension method. Adjust turbidity to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in CAMHB. -

Compound Dilution: Prepare 2-fold serial dilutions of the isoquinoline derivative in DMSO (Final well concentration of DMSO must be <1% to avoid toxicity). Range: 64

g/mL to 0.125 -

Inoculation: Add 50

L of diluted inoculum to 50 -

Incubation: 35°C

2°C for 16-20 hours (ambient air). -

Readout: The MIC is the lowest concentration showing no visible growth (clear button).

-

Validation: Growth control (bacteria + solvent) must be turbid. Sterility control (broth only) must be clear.

-

Protocol D: Time-Kill Kinetics

Rationale: Determines if the agent is bacteriostatic (inhibits growth) or bactericidal (kills).

-

Inoculate broth with bacteria (

CFU/mL) and add compound at -

Aliquot samples at 0, 2, 4, 8, and 24 hours.

-

Serially dilute and plate on agar. Count colonies.

-

Definition: Bactericidal activity is defined as a

reduction in CFU/mL relative to the starting inoculum.

Mechanism of Action (MOA)

The

-

Membrane Depolarization: The lipophilic

moiety facilitates insertion into the bacterial lipid bilayer, disrupting the proton motive force (PMF). -

DNA Gyrase Inhibition: The planar isoquinoline core intercalates into DNA or binds the GyrA subunit of DNA gyrase, preventing supercoiling (similar to fluoroquinolones).

MOA Visualization (DOT):

Caption: Dual-action mechanism: Membrane depolarization facilitated by CF3 and intracellular DNA Gyrase inhibition.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from [Link]

Sources

- 1. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: A-Z Guide to Optimizing 5-Bromo-6-(trifluoromethyl)isoquinoline Synthesis

Welcome to the comprehensive support center for the synthesis of 5-Bromo-6-(trifluoromethyl)isoquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of this critical building block. Here, we will dissect common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions, all grounded in established chemical principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare substituted isoquinolines?

The construction of the isoquinoline core is a well-explored area of organic synthesis. The most prevalent methods include:

-

Bischler-Napieralski Reaction: This powerful method involves the cyclization of β-arylethylamides using a dehydrating agent. It is particularly useful for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines.[1][2][3]

-

Pomeranz-Fritsch Reaction: This reaction synthesizes isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[4][5][6][7] While versatile, classical conditions can be harsh and may lead to lower yields.[6]

-

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[8] It is a cornerstone for the synthesis of tetrahydroisoquinolines and is notable for its potential to be performed under mild, even physiological, conditions, especially when the aromatic ring is electron-rich.[2][8][9]

Q2: My overall yield for 5-Bromo-6-(trifluoromethyl)isoquinoline is consistently low. What are the likely culprits?

Low yields can stem from several stages of the synthesis. The most common issues include:

-

Incomplete Cyclization: In reactions like the Bischler-Napieralski, insufficient dehydrating agent or inadequate reaction time can lead to incomplete conversion of the starting amide.[10]

-

Side Reactions: The formation of byproducts, such as styrenes in the Bischler-Napieralski reaction via a retro-Ritter type reaction, can significantly consume starting material.[3][10]

-

Suboptimal Bromination: Direct bromination of the isoquinoline core can be challenging due to the electron-poor nature of the heterocyclic system.[11] This can lead to a mixture of brominated isomers or unreacted starting material.

-

Product Degradation: The trifluoromethyl group can influence the stability of the isoquinoline ring, and harsh reaction conditions (e.g., strong acids, high temperatures) may lead to decomposition.

-

Purification Losses: 5-Bromo-6-(trifluoromethyl)isoquinoline can be challenging to purify due to the presence of closely related isomers and byproducts. Significant material loss can occur during chromatographic separation or crystallization.

Q3: I am observing the formation of multiple isomers during the bromination step. How can I improve the regioselectivity?

Achieving high regioselectivity in the bromination of substituted isoquinolines is a common challenge. Here are some strategies:

-

Directed Bromination: The choice of brominating agent and reaction conditions is critical. Using N-bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid at low temperatures can favor the formation of the 5-bromo isomer.[11][12] Careful temperature control is essential to suppress the formation of other isomers, such as the 8-bromo derivative.[12]

-

Catalyst-Mediated Bromination: The use of a Lewis acid catalyst, such as aluminum chloride, in conjunction with elemental bromine can direct the bromination to specific positions on the isoquinoline ring.[11][13]

-

Substituent Effects: The existing trifluoromethyl group at the 6-position will influence the electronic properties of the benzene ring portion of the isoquinoline, thereby directing the electrophilic aromatic substitution. Understanding these directing effects is key to predicting and controlling the outcome of the bromination.

Q4: What are the best practices for purifying the final product?

The purification of 5-Bromo-6-(trifluoromethyl)isoquinoline requires a careful approach to separate it from isomers and other impurities.

-

Column Chromatography: Silica gel column chromatography is a standard method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.

-

Crystallization: Recrystallization can be a highly effective method for obtaining high-purity material, especially at a larger scale where chromatography can be impractical.[10] Screening for a suitable solvent or solvent system is a critical first step.

-

Fractional Distillation: For liquid products, fractional distillation under reduced pressure can be used to separate compounds with different boiling points.[12][14]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of 5-Bromo-6-(trifluoromethyl)isoquinoline.

Problem 1: Low Yield in the Bischler-Napieralski Cyclization Step

Symptoms:

-

TLC or LC-MS analysis shows a significant amount of unreacted N-acylated β-phenylethylamine starting material.

-

The isolated yield of the 3,4-dihydroisoquinoline intermediate is below expectations.

Root Causes & Solutions:

| Root Cause | Explanation | Recommended Action |

| Insufficient Dehydrating Agent | The Bischler-Napieralski reaction requires a strong dehydrating agent to drive the cyclization. Common reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoromethanesulfonic anhydride (Tf₂O).[1][10] An insufficient amount will result in incomplete reaction. | Increase the equivalents of the dehydrating agent. A 3-5 fold excess of POCl₃ is often recommended.[10] For less reactive substrates, a combination of P₂O₅ in refluxing POCl₃ can be more effective.[1] |

| Inadequate Reaction Temperature or Time | The activation energy for the cyclization may not be reached, or the reaction may not have proceeded to completion. | Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider increasing the temperature by refluxing in a higher-boiling solvent like xylene, or extending the reaction time.[3] |

| Formation of Styrene Byproduct | A retro-Ritter type reaction can compete with the desired cyclization, leading to the formation of styrenes.[3][10] This is more prevalent under certain conditions. | Using a nitrile solvent, such as acetonitrile, can help to shift the equilibrium away from the formation of the styrene byproduct.[10] |

| Substrate Deactivation | The trifluoromethyl group is a strong electron-withdrawing group, which can deactivate the aromatic ring towards electrophilic substitution, making the cyclization more difficult. | For deactivated systems, more forcing conditions may be necessary. This could include using a stronger Lewis acid or higher reaction temperatures. The use of trifluoromethanesulfonic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine has been shown to be effective for cyclizing even unactivated amides under milder conditions.[15] |

Experimental Protocol: Optimized Bischler-Napieralski Cyclization

-

To a solution of the N-acylated intermediate (1.0 eq) in dry toluene or acetonitrile, add phosphorus oxychloride (3-5 eq) dropwise at 0 °C under an inert atmosphere.[10]

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or crystallization.

Problem 2: Poor Regioselectivity in the Bromination of 6-(Trifluoromethyl)isoquinoline

Symptoms:

-

¹H NMR or LC-MS analysis of the crude product shows a mixture of brominated isomers (e.g., 5-bromo, 8-bromo, and potentially dibrominated species).

-

Difficulty in separating the desired 5-bromo isomer from other isomers by chromatography or crystallization.

Root Causes & Solutions:

| Root Cause | Explanation | Recommended Action |

| Harsh Bromination Conditions | High temperatures or the use of overly reactive brominating agents can lead to a loss of selectivity and the formation of multiple products. | Perform the bromination at low temperatures. For the synthesis of 5-bromoisoquinoline, a temperature range of -20°C to -15°C is recommended when using NBS in sulfuric acid.[11] |

| Incorrect Choice of Brominating Agent | Different brominating agents exhibit different reactivities and selectivities. | N-Bromosuccinimide (NBS) is often the reagent of choice for achieving good regioselectivity in the bromination of isoquinolines in the presence of a strong acid.[11][12] The use of liquid bromine with a Lewis acid like AlCl₃ can also be effective but may require more optimization.[11] |

| Formation of Dibrominated Byproducts | Using an excess of the brominating agent can lead to the formation of dibrominated products, such as 5,8-dibromoisoquinoline.[12][13] | Carefully control the stoichiometry of the brominating agent. Use of more than 1.1 equivalents of NBS should be avoided to minimize the formation of dibrominated species.[12] |

Experimental Protocol: Regioselective Bromination of 6-(Trifluoromethyl)isoquinoline

-

Slowly add 6-(trifluoromethyl)isoquinoline (1.0 eq) to a mechanically stirred solution of concentrated sulfuric acid at a temperature below 8°C.

-

Cool the reaction mixture to -20°C.

-

Add N-bromosuccinimide (1.1 eq) portion-wise, ensuring the temperature does not exceed -15°C.[11]

-

Stir the reaction mixture at -20°C and monitor for the consumption of the starting material by TLC or LC-MS.

-

Allow the reaction to warm to approximately -9°C over 20 minutes.[11]

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to isolate the desired 5-Bromo-6-(trifluoromethyl)isoquinoline.

Visualization of Synthetic Pathways

To provide a clearer understanding of the key synthetic transformations, the following diagrams illustrate the core reaction mechanisms.

Caption: The Bischler-Napieralski reaction mechanism.

Caption: The Pomeranz-Fritsch reaction pathway.

III. References

-

BenchChem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 6-(Trifluoromethyl)isoquinolin. Retrieved from

-

ResearchGate. (n.d.). A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Retrieved from

-

Wikipedia. (2023, December 28). Pomeranz–Fritsch reaction. Retrieved from [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 9(10), 1987–1990. Retrieved from [Link]

-

ACS Publications. (2019, May 16). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Bischler–Napieralski reaction. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. In R. Adams (Ed.), Organic Reactions (Vol. 6, pp. 191-206). John Wiley & Sons, Inc. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

-

BenchChem. (n.d.). A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential. Retrieved from

-

G. Lesma, D. Perdicchia, A. Silvani. (2015). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 20(8), 14835-14863. Retrieved from [Link]

-

ACS Publications. (2010, April 2). The Pomeranz-Fritsch reaction, isoquinoline vs. oxazoles. The Journal of Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (2023, December 28). Pictet–Spengler reaction. Retrieved from [Link]

-

G. Lesma, D. Perdicchia, A. Silvani. (2014). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 19(6), 7078-7101. Retrieved from [Link]

-

BenchChem. (n.d.). Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines. Retrieved from

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

-

ChemSynthesis. (n.d.). 5-bromo-6-fluoroquinoline. Retrieved from [Link]

-

Química Orgánica. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

-

Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Retrieved from [Link]

-

Eicher, T., Hauptmann, S., & Speicher, A. (2013). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications (3rd ed.). Wiley-VCH.

-

Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. Retrieved from

-

ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 13(37), 25865-25885. Retrieved from [Link]

-

Wikipedia. (2024, January 24). Isoquinoline. Retrieved from [Link]

-

YouTube. (2021, October 13). Reactions of Isoquinoline | TYBSc Chemistry. Retrieved from [Link]

-

Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline. Retrieved from

-

MDPI. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 28(9), 3891. Retrieved from [Link]

-